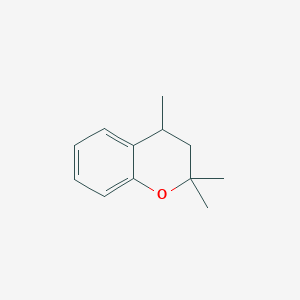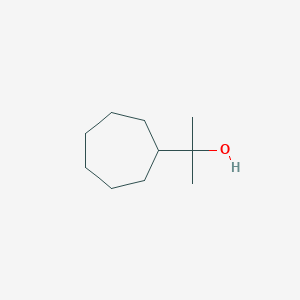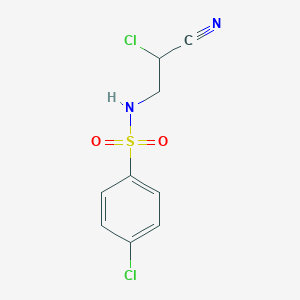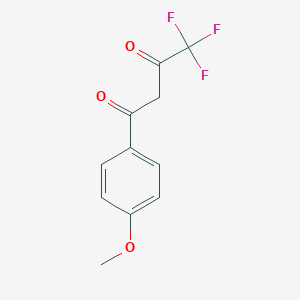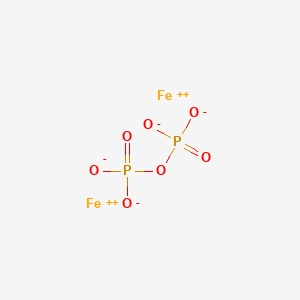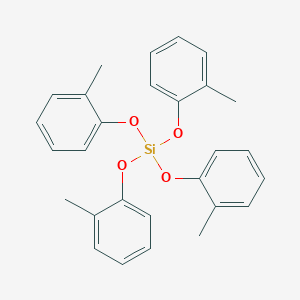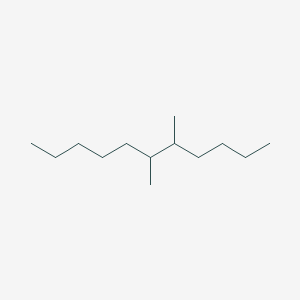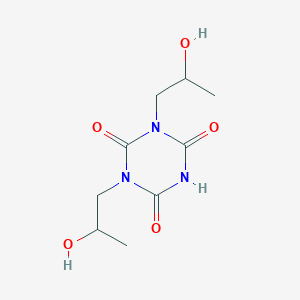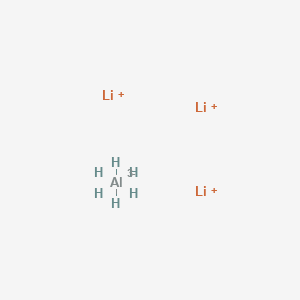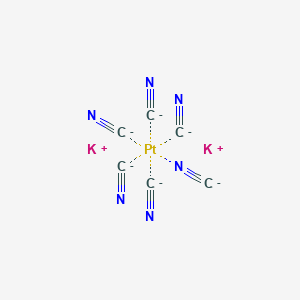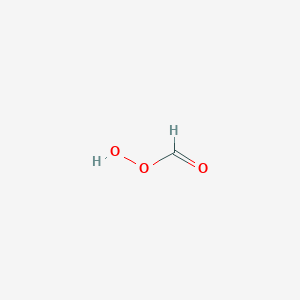
Performic acid
Vue d'ensemble
Description
Performic acid is a powerful oxidizing agent that finds its application in various fields, including organic synthesis, disinfection, and wastewater treatment. It is an unstable compound that is synthesized by the reaction of hydrogen peroxide and formic acid.
Applications De Recherche Scientifique
1. Analytical Chemistry and Proteomics
Performic acid is extensively used for the oxidation of proteins, particularly for cleaving disulfide bonds in peptides and proteins. It's efficient for sample treatment in proteomics. A study identified degradation products formed during performic oxidation of peptides and proteins, which is significant in proteomics research. The study found various modifications such as oxidation of tryptophan and chlorination of tyrosine, formylation of lysine, and beta-elimination of cysteine (Dai et al., 2005).
2. Water Treatment
Performic acid has applications in water treatment. A review on peracids highlights the role of performic acid in wastewater disinfection, drinking water disinfection, oxidation of pollutants, sludge treatment, and ballast water treatment. It's noted for its disinfectant properties, efficacy, and the formation of less harmful by-products (Luukkonen & Pehkonen, 2017).
3. Microbiology and Disinfection
Performic acid shows strong bactericidal and sporicidal effects and has been used for disinfection of various surfaces and objects. Its effectiveness as a disinfectant in various settings, including the medical field, has been documented (Kozarov et al., 1975).
4. Chemical Synthesis and Processing
The synthesis of performic acid in microstructured reactors for applications in chemical processing and synthesis is another notable application. Studies have investigated the kinetics and mechanisms involved in the synthesis and have proposed efficient methods for producing performic acid on a production scale (Ebrahimi et al., 2011).
5. Environmental Sciences
In environmental sciences, performic acid plays a role in understanding the structure and function of soil organic matter. Its use in extracting humic substances from soils and waters contributes to the understanding of various environmental processes, including pollutant transport and metal ion behavior in natural settings (Olk et al., 2019).
Propriétés
Numéro CAS |
107-32-4 |
|---|---|
Nom du produit |
Performic acid |
Formule moléculaire |
CH2O3 |
Poids moléculaire |
62.025 g/mol |
Nom IUPAC |
peroxyformic acid |
InChI |
InChI=1S/CH2O3/c2-1-4-3/h1,3H |
Clé InChI |
SCKXCAADGDQQCS-UHFFFAOYSA-N |
SMILES |
C(=O)OO |
SMILES canonique |
C(=O)OO |
Color/Form |
Colorless liquid |
Autres numéros CAS |
107-32-4 |
Solubilité |
Miscible with alcohol, ether; soluble in benzene, chloroform Miscible with wate |
Synonymes |
performic acid peroxyformic acid |
Pression de vapeur |
78 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

